molecular formula C18H20N2O3S2 B3000589 ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE CAS No. 268733-40-0

ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE

Cat. No.: B3000589
CAS No.: 268733-40-0
M. Wt: 376.49
InChI Key: WGIAEXDJECIQKY-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE is a thiophene-based heterocyclic compound featuring a 4,5-dimethyl-substituted thiophene core with an ethyl carboxylate group at position 3. The substituent at position 2 consists of a phenylacetamido methanethioylamino moiety, which introduces both aromatic and sulfur-containing functional groups. The compound’s applications remain speculative but may align with related thiophene derivatives, which exhibit antioxidant, anti-inflammatory, or pharmaceutical properties .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenylacetyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-4-23-17(22)15-11(2)12(3)25-16(15)20-18(24)19-14(21)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAEXDJECIQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethyl, dimethyl, and phenylacetamido groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process, often employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its bioactive properties.

    Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives are a versatile class of compounds with diverse biological and chemical properties. Below is a comparative analysis of ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE and structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Synthesis Method Reported Bioactivity Key Physical/Chemical Properties
Target Compound [(2-Phenylacetamido)methanethioyl]amino Not explicitly described (likely via condensation) Not reported (analogs suggest potential bioactivity) No specific data; analogs recrystallized in alcohol
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido Knoevenagel condensation with benzaldehydes (piperidine/AcOH catalyst) Antioxidant, anti-inflammatory Yields: 72–94%; recrystallized with alcohol
Ethyl 4,5-dimethyl-2-(prop-2-enylthiocarbamoylamino)thiophene-3-carboxylate (CAS: 50629-08-8) Allylthiocarbamoyl Unspecified Not reported Commercial availability (4 suppliers)
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 60442-41-3) Chloroacetyl-amino Unspecified Not reported Used in crystallography (SHELX refinement)
Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Trifluoromethoxy phenylthiocarbamoyl Unspecified Not reported Commercial availability (multiple suppliers)

Key Findings:

Substituent Influence on Reactivity and Bioactivity: The cyanoacrylamido group in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate facilitates strong electron-withdrawing effects, enhancing reactivity in Knoevenagel condensations and contributing to antioxidant/anti-inflammatory activities . The phenylacetamido methanethioyl group in the target compound introduces sulfur-based nucleophilicity and aromatic interactions, which may influence binding affinity in biological systems. However, its bioactivity remains uncharacterized. Chloroacetyl and trifluoromethoxy phenyl substituents (e.g., in ) are associated with improved metabolic stability and membrane permeability in drug design but lack explicit activity data.

Synthetic Methodologies: Knoevenagel condensation is a common route for synthesizing acrylamido-substituted thiophenes, achieving high yields (72–94%) under mild conditions .

Physical Properties: Recrystallization in alcohol (e.g., ethanol or methanol) is standard for purifying thiophene carboxylates, as seen in cyanoacrylamido analogs . Melting points and solubility data are absent for the target compound but could be inferred from analogs (e.g., lipophilic substituents reduce aqueous solubility).

Biological Activity

Ethyl 4,5-dimethyl-2-{[(2-phenylacetamido)methanethioyl]amino}thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a thiophene ring with various substituents that contribute to its biological properties. The molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, and it features both thioamide and carboxylate functional groups, which are crucial for its interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown moderate free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. In particular, xanthine oxidase inhibition is a notable activity, which is relevant for conditions like gout. Compounds structurally related to thiophene derivatives have demonstrated varying degrees of enzyme inhibition, with some showing promising IC50 values .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Studies indicate that certain modifications can enhance antibacterial and antifungal activities. The presence of the phenylacetamido group may play a role in enhancing these activities by improving solubility and bioavailability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Antioxidant Efficacy : A study evaluated various thiophene derivatives for their antioxidant capacity using DPPH assays. Results indicated that modifications on the thiophene ring significantly influenced antioxidant activity, with some compounds exhibiting IC50 values comparable to established antioxidants .
  • Enzyme Inhibition : In vitro studies on xanthine oxidase inhibition showed that certain analogs of this compound had IC50 values ranging from 3.6 to 9.9 μM, indicating moderate potency compared to standard inhibitors like febuxostat .
  • Antimicrobial Testing : A series of synthesized thiophene derivatives were tested against various bacterial strains. Results showed that specific substitutions enhanced antibacterial activity significantly compared to non-substituted analogs .

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